molecular formula C22H21N3O3S B2416101 (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374598-18-2

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2416101
CAS No.: 374598-18-2
M. Wt: 407.49
InChI Key: SZRXWARHZOYVSX-SSZFMOIBSA-N
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Description

(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Reduction Processes

  • Reduction of Acrylonitriles: Reduction of acrylonitriles like (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has been achieved with lithium aluminum hydride, producing various (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process has been confirmed through X-ray diffraction analysis (Frolov et al., 2005).

Synthesis and Structure

  • Synthesis of Isomers: The synthesis and crystal structures of the E and Z isomers of related compounds have been detailed, showing the intricate structural differences between these isomers (Shinkre et al., 2008).

Chemical Properties and Applications

  • Dipolarophile for Heterocycles: It has been synthesized as a new dipolarophile useful in the construction of bioactive heterocycles, featuring Z geometry and intermolecular hydrogen bonds (Naveen et al., 2006).
  • Nonlinear Optical Limiting: Donor-acceptor substituted derivatives, including thiophene dyes, demonstrate enhanced nonlinear optical limiting, useful in optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).

Rotamer Analysis

  • Rotamer Behavior: Studies on related thiazoles show how intermolecular hydrogen bonds can affect the stabilization of twisted rotamers in these compounds (Bernès et al., 2002).

Hydrogel Modification

  • Hydrogel Modification: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through reactions with various amines, including thiazoles, showing enhanced swelling properties and potential medical applications (Aly & El-Mohdy, 2015).

Biological Activity

  • Fungicidal Activity: Thiazolylacrylonitriles show significant fungicidal activity against various pathogens, suggesting potential applications in agriculture and biocontrol (De-long, 2010).

Molecular Interaction Studies

  • Fluorescence Quenching in Detection: Functionalized α-cyanostilbene derivatives show fluorescence quenching when interacting with specific compounds, suggesting applications in sensitive detection in environmental and biological contexts (Ding et al., 2014).

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-28-17-7-5-15(6-8-17)20-14-29-22(25-20)16(12-23)13-24-19-10-9-18(26-2)11-21(19)27-3/h5-11,13-14,24H,4H2,1-3H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRXWARHZOYVSX-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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